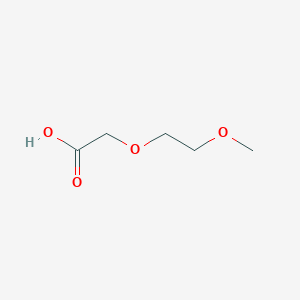

2-(2-Methoxyethoxy)acetic acid

Vue d'ensemble

Description

2-(2-Methoxyethoxy)acetic acid, otherwise known as MEOX, is an organic compound with a molecular formula of C4H8O4. It is a white, odorless, and hygroscopic crystalline solid. MEOX is used in a variety of applications, from organic synthesis to scientific research. It is an important precursor in the synthesis of a range of organic compounds, including drugs, dyes, and polymers. In addition, MEOX is used in the production of ethylene glycol and other derivatives. Furthermore, MEOX is used in research applications such as protein studies and cell culture studies.

Applications De Recherche Scientifique

Chemistry :

- 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid is utilized as a versatile chiral phosphonic auxiliary for amines and alcohols, showing promising results in 31P NMR spectroscopy (Majewska, 2019).

- Isopropyl 2-propoxyacetate has been identified as an effective acylating agent for enantiomer selective N-acylation of racemic amines, leading to excellent conversions and enantiomeric excess values (Olah et al., 2018).

- The oxidative coupling of 2-methoxy-1,4-benzoquinone and arenes in acetic acid has been catalyzed effectively using a Pd(OAc)2/heteropoly acid redox system (Oliveira et al., 2002).

- Studies on selective O-alkylation and dealkylation of flavonoids have revealed the potential of certain acetic acid derivatives in organic synthesis (Kawamura et al., 1994).

Toxicology and Health Research :

- (2-methoxyethoxy)acetic acid (MEAA) has been studied as a biomarker for detecting oral and dermal exposure to jet fuel in laboratory mice (B'hymer et al., 2005).

- Accurate and precise detection methods for MEAA in human urine samples have been developed, aiding in biomonitoring human exposure to health-concerning compounds (B'hymer et al., 2003).

- MEAA has been evaluated as a consistent biomarker for jet fuel JP-8 exposure, with concentrations correlating to exposure levels (B'hymer et al., 2012).

Biocatalysis and Microbiology :

- Biotransformation studies of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid with bacterial species have shown stereoselective hydrolysis, aiding in the determination of the absolute configuration of stereoisomers (Majewska, 2015).

- Phenoxy acetic acid derivatives have demonstrated anti-mycobacterial activities, presenting potential as new anti-mycobacterial agents (Yar et al., 2006).

Materials Science :

- Surface-modified barium titanate nanoparticles with MEEAA (a related compound) in polymer composites have been shown to improve compatibility and dispersion, resulting in higher discharge energy density and permittivity (Shen et al., 2016).

Safety and Hazards

2-(2-Methoxyethoxy)acetic acid is classified as causing serious eye damage (Category 1, H318) according to the GHS classification . It is recommended to wear eye protection and face protection when handling this compound. If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and immediately call a poison center or doctor .

Mécanisme D'action

Target of Action

2-(2-Methoxyethoxy)acetic acid (MEAA) is primarily a metabolite of diglyme It has been used as a biomarker of exposure for jet fuel jp-8 .

Mode of Action

It is known that meaa is a metabolite of 2-(2-methoxyethoxy)ethanol , which could suggest that it may interact with biological systems in a similar manner to its parent compound.

Biochemical Pathways

It is known that meaa is a metabolite of 2-(2-methoxyethoxy)ethanol , which suggests that it may be involved in similar biochemical pathways.

Pharmacokinetics

It is known that meaa is a urinary metabolite of diglyme , which suggests that it is excreted in the urine after metabolism.

Result of Action

It has been suggested that meaa could result in dna damage and teratogenic and developmental toxicity .

Action Environment

It is known that meaa can be used as a biomarker of exposure for jet fuel jp-8 , suggesting that its presence and action may be influenced by environmental exposure to this substance.

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLLODNOQBVIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67665-18-3 | |

| Record name | Polyethylene glycol carboxymethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67665-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90166841 | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16024-56-9 | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16024-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 2-(2-Methoxyethoxy)acetic acid in material science?

A1: this compound (MEAA) plays a crucial role in developing advanced materials. For instance, it enhances the performance and stability of organic solar cells. [] MEAA achieves this by modifying zinc oxide nanoparticles (ZnO NPs), a common component in electron transporting layers (ETLs) of these cells. Specifically, MEAA helps create a monodispersed ZnO nanoink, preventing aggregation over extended periods. [] This characteristic is crucial for large-scale production and printed photovoltaics. Furthermore, MEAA passivates surface defects in the ZnO ETL, leading to smoother films and improved device performance, longevity, and thickness tolerance. []

Q2: How does this compound interact with metal ions, and what are the structural implications?

A2: MEAA exhibits a strong ability to coordinate with various metal ions, including alkaline earth metals and transition metals. This interaction leads to the formation of metal-organic frameworks (MOFs) and coordination polymers. [, ] For instance, MEAA reacts with calcium, strontium, and barium to form stable polyether carboxylates. [] The crystal structure of the calcium complex reveals a dimeric unit with bridging oxygen atoms and coordinated water molecules. [] These metal-MEAA complexes often possess intriguing structural features, such as one-dimensional channels or bilayer arrangements. [, ]

Q3: Can you elaborate on the application of this compound in sensor development and the underlying mechanism?

A3: Research indicates MEAA can be detected using luminescent sensors based on metal-organic frameworks. [] Specifically, a Cd-based MOF, functionalized with Europium (Eu3+), acts as a dual-emissive ratiometric fluorescent probe for MEAA. [] The sensing mechanism likely involves the interaction of MEAA with the open metal sites or the ligand within the MOF, leading to changes in the fluorescence properties. This sensor exhibits excellent sensitivity and selectivity towards MEAA, even in complex biological samples like urine and serum. []

Q4: How does this compound contribute to the development of reactive diluents for dental composites?

A4: MEAA serves as a building block for synthesizing novel methacrylate monomers with potential applications as reactive diluents in dental composites. [] Reacting MEAA with glycidyl methacrylate (GMA) yields a new monomer with high crosslinking tendencies during polymerization. [] This monomer, along with others synthesized using similar strategies, exhibits faster polymerization rates compared to conventional diluents like triethylene glycol dimethacrylate. [] These findings highlight the potential of MEAA-derived monomers for improving the performance of dental restorative materials.

Q5: Are there any environmental concerns related to this compound, and how is its presence monitored?

A5: Given its use in various applications, understanding the potential environmental impact of MEAA is crucial. Studies have explored monitoring MEAA and related solvents during activities like graffiti removal, highlighting its potential presence as an air pollutant. [] This monitoring likely involves sophisticated analytical techniques to detect and quantify MEAA in environmental samples. Further research is necessary to evaluate its ecotoxicological effects and develop strategies for mitigating any negative environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)